1,3-Bis(diphenylphosphino)propane monooxide
Overview
Description
1,3-Bis(diphenylphosphino)propane monooxide is an organophosphorus compound with the molecular formula C₂₇H₂₆OP₂. This compound is known for its role as a ligand in coordination chemistry and homogeneous catalysis. It is a white solid that is soluble in organic solvents and slightly air-sensitive, degrading in air to the phosphine oxide .
Mechanism of Action
Target of Action
1,3-Bis(diphenylphosphino)propane monooxide is primarily used as a bidentate ligand in coordination chemistry . It forms complex compounds with transition metals such as nickel and palladium .
Mode of Action
The compound interacts with its targets by forming a six-membered C3P2M chelate ring . This interaction results in the formation of complex compounds such as dichloro(1,3-bis(diphenylphosphino)propane)nickel .
Biochemical Pathways
The compound plays a crucial role in transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, Sonogashira coupling, and Negishi coupling reactions . These reactions are essential biochemical pathways that lead to the formation of biologically active metal coordination complexes .
Pharmacokinetics
It’s known that the compound is a white solid that is soluble in organic solvents .
Result of Action
The result of the action of this compound is the formation of complex compounds that can act as catalysts for various reactions . For example, the nickel complex serves as a catalyst for the Kumada coupling reaction . The compound also acts as a ligand for palladium (II) catalysts, which is useful for the co-polymerization of carbon monoxide and ethylene to produce polyketones .
Action Environment
The action of this compound is influenced by environmental factors. The compound is slightly air-sensitive, degrading in air to the phosphine oxide . It should be stored in a dry, cool, and well-ventilated place to avoid oxidation and hydrolysis . The compound’s efficacy as a catalyst can also be influenced by the presence of other substances in the reaction environment .
Preparation Methods
1,3-Bis(diphenylphosphino)propane monooxide can be synthesized through various methods. One common synthetic route involves the reaction of lithium diphenylphosphide with 1,3-dichloropropane. The reaction proceeds as follows: [ 2 \text{Ph}_2\text{PLi} + \text{Cl(CH}_2)_3\text{Cl} \rightarrow \text{Ph}_2\text{P(CH}_2)_3\text{PPh}_2 + 2 \text{LiCl} ] Another method involves the metal-halogen exchange and subsequent metathesis: [ \text{Br(CH}_2)_3\text{Br} + 2 \text{tBuLi} \rightarrow \text{Li(CH}_2)_3\text{Li} + 2 \text{tBuBr} ] [ \text{Li(CH}_2)_3\text{Li} + 2 \text{PCl}_3 \rightarrow \text{Cl}_2\text{P(CH}_2)_3\text{PCl}_2 + 2 \text{LiCl} ] [ \text{Cl}_2\text{P(CH}_2)_3\text{PCl}_2 + 4 \text{PhLi} \rightarrow \text{Ph}_2\text{P(CH}_2)_3\text{PPh}_2 + 4 \text{LiCl} ] These methods provide a controllable and cost-effective way to produce the compound .
Chemical Reactions Analysis
1,3-Bis(diphenylphosphino)propane monooxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.
Substitution: The compound can participate in substitution reactions, where the phosphine ligands are replaced by other groups.
Major products formed from these reactions include the phosphine oxide and various substituted derivatives .
Scientific Research Applications
1,3-Bis(diphenylphosphino)propane monooxide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Comparison with Similar Compounds
1,3-Bis(diphenylphosphino)propane monooxide can be compared with other similar compounds, such as:
1,2-Bis(diphenylphosphino)ethane: This compound has a shorter carbon chain between the phosphine groups, which affects its coordination properties and reactivity.
1,3-Bis(diphenylphosphino)propane: This compound lacks the oxygen atom present in the monooxide, which influences its stability and reactivity in air.
The uniqueness of this compound lies in its ability to form stable metal complexes with a specific bite angle, making it highly effective in catalytic applications .
Properties
IUPAC Name |
3-diphenylphosphorylpropyl(diphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26OP2/c28-30(26-18-9-3-10-19-26,27-20-11-4-12-21-27)23-13-22-29(24-14-5-1-6-15-24)25-16-7-2-8-17-25/h1-12,14-21H,13,22-23H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDVOUAZWJNTRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26OP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40391580 | |
Record name | [3-(Diphenylphosphanyl)propyl](oxo)diphenyl-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85685-99-0 | |
Record name | [3-(Diphenylphosphanyl)propyl](oxo)diphenyl-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40391580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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